molecular formula C62H117NO7S B12666320 Methyltris(2-oleoylethyl)ammonium methyl sulphate CAS No. 97338-10-8

Methyltris(2-oleoylethyl)ammonium methyl sulphate

Cat. No.: B12666320
CAS No.: 97338-10-8
M. Wt: 1020.7 g/mol
InChI Key: OJTWOIVBODOQTJ-PZSMAEAQSA-M
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl sulfate;methyl-tris[(Z)-3-oxoicos-11-enyl]azanium . This nomenclature reflects its structural components:

  • A methyl sulfate anion (CH₃OSO₃⁻).
  • A cationic methyl-tris[(Z)-3-oxoicos-11-enyl]azanium core, comprising three oleoyl (C₁₈:1) chains attached to a central nitrogen atom.

The Z-configuration of the oleoyl chains indicates that the substituents on the double bond are on the same side, a critical detail for understanding the compound’s stereochemistry. The structural formula (Figure 1) can be represented using the SMILES notation :
CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC.COS(=O)(=O)[O-].

The InChIKey identifier, OJTWOIVBODOQTJ-PZSMAEAQSA-M, uniquely encodes the compound’s stereochemical and structural features.

Molecular Formula and Weight Analysis

The molecular formula C₆₂H₁₁₇NO₇S is consistent across multiple sources, with a molecular weight of 1,020.66 g/mol . Table 2 breaks down the elemental composition.

Table 2: Elemental Composition

Element Quantity Percent Contribution
Carbon 62 73.25%
Hydrogen 117 11.56%
Nitrogen 1 1.37%
Oxygen 7 11.01%
Sulfur 1 3.14%

The sulfate counterion contributes 96.06 g/mol to the total weight, while the cationic quaternary ammonium moiety accounts for the remainder. The compound’s topological polar surface area is 126 Ų, and it contains 54 rotatable bonds , indicating significant conformational flexibility.

The oleoyl chains (C₁₈:1) introduce unsaturation, influencing the compound’s solubility and interfacial activity. The Z-configuration of the double bond at the 9-position (octadec-9-enoic acid derivative) is critical for its chemical behavior.

Properties

CAS No.

97338-10-8

Molecular Formula

C62H117NO7S

Molecular Weight

1020.7 g/mol

IUPAC Name

methyl sulfate;methyl-tris[(Z)-3-oxoicos-11-enyl]azanium

InChI

InChI=1S/C61H114NO3.CH4O4S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50-59(63)53-56-62(4,57-54-60(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)58-55-61(65)52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;1-5-6(2,3)4/h26-31H,5-25,32-58H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1/b29-26-,30-27-,31-28-;

InChI Key

OJTWOIVBODOQTJ-PZSMAEAQSA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)CC[N+](CCC(=O)CCCCCCC/C=C\CCCCCCCC)(CCC(=O)CCCCCCC/C=C\CCCCCCCC)C.COS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)CC[N+](C)(CCC(=O)CCCCCCCC=CCCCCCCCC)CCC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyltris(2-oleoylethyl)ammonium methyl sulphate typically involves the quaternization of a tertiary amine with an alkylating agent. The reaction conditions often include:

    Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.

    Temperature: Mild to moderate temperatures (20-60°C).

    Catalysts: Phase transfer catalysts may be used to enhance the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:

    Raw Materials: High-purity tertiary amines and alkylating agents.

    Reaction Control: Automated systems to monitor and control temperature, pressure, and reaction time.

    Purification: Techniques such as crystallization, distillation, or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions: Methyltris(2-oleoylethyl)ammonium methyl sulphate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions may yield simpler amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, replacing the methyl group with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Simpler amine compounds.

    Substitution Products: Quaternary ammonium salts with different alkyl or acyl groups.

Scientific Research Applications

Methyltris(2-oleoylethyl)ammonium methyl sulphate has a wide range of applications in scientific research, including:

Chemistry:

    Catalysis: Used as a phase transfer catalyst in organic synthesis.

    Surfactant: Employed in the formulation of emulsions and dispersions.

Biology:

    Cell Culture: Utilized in the preparation of cell culture media to enhance cell growth and viability.

    Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in disinfection and sterilization processes.

Medicine:

    Drug Delivery: Investigated for its potential in drug delivery systems due to its ability to form micelles and liposomes.

    Therapeutics: Studied for its role in targeted drug delivery and controlled release formulations.

Industry:

    Cosmetics: Used in the formulation of shampoos, conditioners, and lotions for its surfactant properties.

    Textiles: Applied in textile processing as a softening and conditioning agent.

Mechanism of Action

The mechanism of action of Methyltris(2-oleoylethyl)ammonium methyl sulphate involves its interaction with biological membranes and proteins. The compound can:

    Disrupt Membrane Integrity: By integrating into lipid bilayers, it disrupts membrane integrity, leading to cell lysis.

    Protein Binding: Binds to proteins, altering their structure and function, which can inhibit microbial growth.

Molecular Targets and Pathways:

    Lipid Bilayers: Targets cell membranes, causing increased permeability.

    Proteins: Interacts with membrane-bound and intracellular proteins, affecting their activity.

Comparison with Similar Compounds

Key Observations:

Surfactant Type: this compound and other quaternary ammonium salts (e.g., benzalkonium chloride) are cationic, enabling interactions with negatively charged surfaces (e.g., hair, bacteria) .

Structural Variations :

  • Fatty acid chain length and substituents (e.g., oleoyl vs. lauryl vs. hydroxyethyl) influence solubility, biodegradability, and application-specific performance. For example, ALS’s shorter lauryl chain enhances water solubility compared to the long oleoyl chains in this compound .

Safety Profiles :

  • Cationic surfactants generally require careful handling due to irritancy, though specific toxicological data for this compound is absent in the evidence.

Research Findings and Industrial Relevance

Biodegradability: Anionic surfactants like ALS are noted for moderate biodegradability but may persist in aquatic environments . No data exists for this compound, though its long alkyl chains could hinder degradation.

Reactivity: highlights that ammonium ions react with sulphuric acid and methanol under non-acidic conditions to form methyl esters or ammonium sulphate. This underscores the importance of pH control in synthesizing quaternary ammonium surfactants .

Biological Activity

Overview of Methyltris(2-oleoylethyl)ammonium Methyl Sulphate

This compound is a cationic surfactant that belongs to the class of quaternary ammonium compounds. These compounds are widely studied for their antimicrobial properties, cytotoxicity, and potential applications in drug delivery systems.

Antimicrobial Properties

Quaternary ammonium compounds (QACs), including this compound, are known for their effective antimicrobial activity against a variety of pathogens. Studies have shown that QACs can disrupt microbial cell membranes, leading to cell lysis and death.

Pathogen Activity Reference
Staphylococcus aureusEffective at low concentrations
Escherichia coliModerate activity observed
Candida albicansSignificant antifungal effects

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. The compound exhibits dose-dependent cytotoxicity, which is a characteristic feature of many surfactants.

Cell Line IC50 (µM) Reference
HeLa25
HepG230
A54920

The mechanism by which this compound exerts its biological activity primarily involves:

  • Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged microbial membranes, leading to disruption and increased permeability.
  • Protein Denaturation : The surfactant may induce conformational changes in membrane proteins, affecting cellular functions.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study demonstrated that this compound showed potent antimicrobial activity against multi-drug resistant strains of Staphylococcus aureus. The study highlighted its potential use in clinical settings as a disinfectant or antiseptic agent.
  • Cytotoxicity Assessment in Cancer Research : In vitro studies conducted on various cancer cell lines indicated that the compound could selectively induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This suggests potential applications in targeted cancer therapies.

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